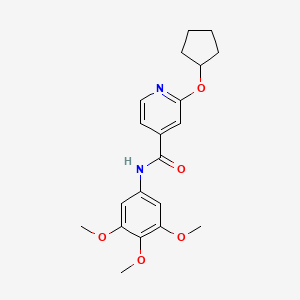

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide” is a chemical compound that contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It has been incorporated in a wide range of therapeutically interesting drugs .Applications De Recherche Scientifique

Supramolecular Chemistry and Co-crystallization

The study of isonicotinamide and its ability to co-crystallize with various carboxylic acids, including cyclopentanecarboxylic acid, demonstrates the compound's utility in forming co-crystals with significant Z' values and illustrating stoichiometric variations and polymorphism. This research provides insights into the potential for 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide in crystal engineering and the development of materials with tailored properties (Lemmerer & Fernandes, 2012).

Pharmaceutical Applications

The synthesis and evaluation of N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 highlight the potential antitumor properties of these compounds. This suggests that derivatives of isonicotinamide, by extension potentially including this compound, could be explored for their therapeutic efficacy and as ligands in the development of new medicinal compounds (Fedorov et al., 2001).

Molecular Interactions and Host Activation

Research into isoniazid and its interaction with Mycobacterium tuberculosis through the inhA gene elucidates the mechanisms by which some compounds inhibit bacterial growth. Although this is more specific to isoniazid, it underscores the broader significance of studying molecular interactions and metabolic pathways, which could be relevant to understanding the biological activities of this compound in similar contexts (Banerjee et al., 1994).

Synthetic Chemistry and Radical Transformations

The study on the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, including isonicotinamides, opens avenues for exploring the synthesis of spirocyclic and doubly spirocyclic compounds. This area of research is crucial for developing novel synthetic pathways and could be applicable to the synthesis and functionalization of this compound (Brice & Clayden, 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWJOOORLBOCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)

![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)

![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2452648.png)

![N-Ethyl-N-[2-oxo-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2452650.png)